1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13N5 |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
2-(3-aminopropyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c7-2-1-3-11-6(9)5(8)4-10-11/h4H,1-3,7-9H2 |
InChI Key |
MOIDXWSLPOXPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1N)N)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Aminopropyl 1h Pyrazole 4,5 Diamine and Its Derivatives
General Synthetic Strategies for 1H-Pyrazole-4,5-diamines
The creation of the 4,5-diaminopyrazole core is the first major challenge. This can be approached by either forming the pyrazole (B372694) ring with nitrogen-containing functionalities already in place or by adding them to a pre-formed pyrazole ring.
The most fundamental and widely used method for synthesizing the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound. researchgate.netnih.gov To achieve the substitution pattern required for a 4,5-diaminopyrazole precursor, specific starting materials are necessary.
A common route involves the reaction of hydrazine with α-cyano ketones or malononitrile (B47326) derivatives. google.com For instance, the condensation of hydrazine with 2-aminomalononitrile or its derivatives can, in principle, lead to a pyrazole with amino groups at the C3 and C5 positions. A more direct precursor to the 4,5-diamino structure involves starting materials where the future C4 and C5 positions are appropriately functionalized. A key precursor for this is (ethoxymethylene)malononitrile, which reacts with hydrazine to form 5-amino-1H-pyrazole-4-carbonitrile. google.com This nitrile group at the C4 position can then be converted to an amine in a subsequent step.
Another classical approach is the 1,3-dipolar cycloaddition of diazo compounds with alkynes, though this is less common for synthesizing simple aminopyrazoles and is more often employed for creating highly substituted derivatives. nih.gov
Table 1: Key Precursors for Pyrazole Ring Synthesis
| 1,3-Dielectrophile Precursor | Hydrazine Reagent | Resulting Pyrazole Core |
|---|---|---|
| β-Ketonitrile | Hydrazine Hydrate | 5-Aminopyrazole researchgate.net |
| (Ethoxymethylene)malononitrile | Hydrazine Hydrate | 5-Amino-1H-pyrazole-4-carbonitrile google.com |
| Dicyanoketene S,S-acetals | Hydrazine Hydrate | 5-Amino-3-(methylthio)pyrazole-4-carbonitrile |
Once a pyrazole ring is formed, amine groups can be introduced or unmasked. A powerful method for creating the 4,5-diamino arrangement involves the chemical reduction of a 4-nitroso or 4-azo group on a 5-aminopyrazole ring. researchgate.net
A typical sequence is as follows:
Nitrosation: A 5-amino-1-substituted-pyrazole is treated with a nitrosating agent (e.g., isoamyl nitrite (B80452) or sodium nitrite under acidic conditions) to introduce a nitroso group (-NO) at the electron-rich C4 position, yielding a 5-amino-4-nitroso-1-substituted-pyrazole.
Reduction: The resulting 4-nitroso compound is then subjected to catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) or other reducing conditions to convert the nitroso group into an amino group (-NH2), affording the final 4,5-diamino-1-substituted-pyrazole. researchgate.net
Alternatively, an azo compound can be formed by coupling the 5-aminopyrazole with an aromatic diazonium salt. The subsequent cleavage of the azo linkage (-N=N-Ar) via reduction also yields the C4-amino group. researchgate.net This two-step process is an effective and well-documented method for producing 4,5-diaminopyrazoles, which are valuable intermediates, particularly in the manufacturing of dyes and hair colorants. researchgate.netrsc.org
Another strategy involves starting with a precursor like 5-amino-1H-pyrazole-4-carbonitrile. The cyano group can be reduced to an aminomethyl group or converted to an amine through reactions like the Hofmann or Curtius rearrangement, although these routes can be more complex.
Specific Synthesis Routes for 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine
With a viable 1H-pyrazole-4,5-diamine intermediate (or a protected version) in hand, the next critical step is the introduction of the 3-aminopropyl group specifically at the N-1 position of the pyrazole ring.
The most direct approach for attaching the aminopropyl side chain is the N-alkylation of a pyrazole ring. Since the target molecule contains three primary amine groups, selective protection is paramount to ensure the reaction occurs at the intended nitrogen atom.
A plausible synthetic pathway would be:
Protection: The 4,5-diamino-1H-pyrazole intermediate is first protected. The two exocyclic amines (at C4 and C5) are highly nucleophilic and would compete with the ring nitrogens during alkylation. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), could be employed. This would yield a di-protected 4,5-diamino-1H-pyrazole.
Alkylation: The protected pyrazole is then alkylated using a suitable 3-carbon synthon carrying a protected amine. A common reagent for this is N-(3-bromopropyl)phthalimide or 3-(Boc-amino)propyl bromide. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like DMF. google.com
Deprotection: In the final step, all protecting groups are removed. Boc groups are readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), while phthalimide (B116566) is often removed with hydrazine hydrate. This liberates the three amine functionalities to yield the final product, this compound.
The existence of related compounds like (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile in the patent literature confirms the viability of introducing aminopropyl chains onto the pyrazole nitrogen for pharmaceutical applications. nih.gov
A significant challenge in the synthesis of N-substituted pyrazoles is controlling regioselectivity. An unsymmetrically substituted pyrazole that is unsubstituted on the ring nitrogens exists as a mixture of tautomers. Alkylation of such a system can lead to a mixture of N-1 and N-2 substituted products. nih.gov
In the case of alkylating a 4,5-diaminopyrazole, the reaction can theoretically occur at either the N-1 or N-2 position. The ratio of the resulting regioisomers is influenced by several factors:
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one nitrogen atom, favoring alkylation at the less hindered position.
Electronic Effects: The electronic nature of substituents on the ring can alter the nucleophilicity of the ring nitrogens.
Reaction Conditions: The choice of solvent, base, and counter-ion can significantly impact the N-1/N-2 ratio.
To achieve a highly regioselective synthesis of the desired N-1 isomer, the synthetic strategy might be designed to proceed through an intermediate where the N-2 position is blocked, or where the reaction conditions strongly favor N-1 alkylation. One-pot condensation reactions using a substituted hydrazine, such as (3-aminopropyl)hydrazine (B2734934), with a suitable 1,3-dielectrophile could also be explored, although controlling the cyclization to form the desired 4,5-diamino isomer would be a significant challenge. nih.govmdpi.com
Advanced Synthetic Techniques for this compound Production
Modern synthetic organic chemistry offers several techniques that could streamline or improve the efficiency of synthesizing complex molecules like this compound.
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. An MCR approach could potentially construct the substituted pyrazole core in one pot. For example, a reaction between an aldehyde, malononitrile, and a substituted hydrazine can yield highly functionalized pyrazoles. nih.gov Designing an MCR for the specific target compound would require careful selection of starting materials, such as using (3-aminopropyl)hydrazine as one of the components.
Microwave-Assisted Synthesis: Microwave irradiation is often used to dramatically reduce reaction times and improve yields in heterocyclic synthesis. The cyclization to form the pyrazole ring and the N-alkylation step are both reaction types that have been shown to benefit from microwave heating.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and mixing, which can improve reaction safety, scalability, and product purity. This could be particularly advantageous for handling potentially hazardous reagents or exothermic reactions in the synthetic sequence.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound |
| Hydrazine | Pyrazole Ring Precursor |
| (Ethoxymethylene)malononitrile | Pyrazole Ring Precursor google.com |
| 5-Amino-1H-pyrazole-4-carbonitrile | Key Intermediate google.com |
| 5-Amino-4-nitroso-1-substituted-pyrazole | Intermediate for Diamine Synthesis researchgate.net |
| N-(3-Bromopropyl)phthalimide | Alkylating Agent |
| 3-(Boc-amino)propyl bromide | Alkylating Agent |
| (S)-4-(1-(2-Aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile | Analog with N-aminopropyl group nih.gov |
| Trifluoroacetic acid | Deprotection Agent |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) represent efficient and atom-economical approaches for the synthesis of complex heterocyclic scaffolds, including pyrazoles. longdom.orgresearchgate.net While a direct MCR for this compound is not explicitly described, the general principles of pyrazole synthesis through MCRs can be considered.
Typically, pyrazoles are synthesized via the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. longdom.org A hypothetical one-pot synthesis for a precursor to our target compound could involve the reaction of a suitably protected aminopropylhydrazine with a dicarbonyl compound that allows for the subsequent introduction of amino groups at the 4 and 5 positions. For instance, a three-component reaction of a hydrazine, an aldehyde, and an active methylene (B1212753) compound like malononitrile is a common strategy for producing functionalized pyrazoles. researchgate.net
Another relevant approach is the iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles from benzoylacetonitriles, arylhydrazines, and diaryl diselenides, demonstrating the feasibility of assembling polysubstituted pyrazoles in a single step. beilstein-journals.orgresearchgate.net Adaptation of such methods using an aminopropyl-substituted hydrazine could be a potential route.
Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Enaminones, Benzaldehyde, Hydrazine-HCl | Water, Ammonium (B1175870) Acetate | 1-H-pyrazole derivatives | longdom.orgresearchgate.net |
| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2, 60-70°C | 1H-pyrazole-1-carbothioamide derivatives |
Green Chemistry Approaches in Pyrazole Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.gov These approaches often involve the use of water as a solvent, microwave-assisted synthesis, or solvent-free conditions. nih.govnih.gov
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been successfully achieved using microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating. nih.gov Water has also been employed as a green solvent for the multicomponent synthesis of various pyrazole derivatives, often in the presence of a catalyst. longdom.orgresearchgate.net For the synthesis of this compound, a green approach would likely focus on aqueous reaction media and the use of recyclable catalysts for the key condensation and cyclization steps.
Derivatization Strategies for Expanding the Chemical Space of this compound
The presence of multiple reactive sites—the two amino groups on the pyrazole ring and the primary amine on the aminopropyl side chain—makes this compound a versatile scaffold for further chemical modification.
Functionalization of the Pyrazole Ring System
The adjacent amino groups at positions 4 and 5 of the pyrazole ring are prime sites for the construction of fused heterocyclic systems. This is a common and effective strategy for expanding the chemical space of diaminopyrazoles.
Synthesis of Pyrazolo[3,4-b]pyrazines: The reaction of 1-substituted-4,5-diaminopyrazoles with α-dicarbonyl compounds is a well-established method for the synthesis of pyrazolo[3,4-b]pyrazines. For this compound, condensation with reagents like glyoxal (B1671930) or diacetyl would lead to the formation of the corresponding pyrazolo[3,4-b]pyrazine derivatives.
Synthesis of Pyrazolo[3,4-d]pyrimidines: Similarly, the 4,5-diamino functionality can be used to construct fused pyrimidine (B1678525) rings. Reaction with various reagents such as nitriles, urea, or formamide (B127407) can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.gov For example, cyclization of an ortho-amino ester of a pyrazole with nitriles under microwave irradiation has been shown to be an efficient method. nih.gov
Table 2: Potential Fused Heterocyclic Derivatives from this compound
| Reagent | Resulting Fused Ring System | Potential Substituents on Fused Ring |
|---|---|---|
| Glyoxal, Biacetyl | Pyrazolo[3,4-b]pyrazine | H, Methyl |
| Aliphatic/Aromatic Nitriles | Pyrazolo[3,4-d]pyrimidine | Alkyl, Aryl |
| Urea | Pyrazolo[3,4-d]pyrimidin-4-one |
Chemical Modifications of the Aminopropyl Side Chain
The primary amino group of the 3-aminopropyl side chain offers a handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the modulation of the compound's physicochemical properties. Standard reactions for primary amines can be applied here.
Acylation: The terminal amine can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This allows for the introduction of a wide range of substituents.
Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, or even quaternary ammonium salts, depending on the reaction conditions and stoichiometry.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium borohydride) is a powerful method for introducing substituted alkyl groups onto the nitrogen atom.
Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides, which are common functional groups in medicinal chemistry.
These modifications of the aminopropyl side chain, in conjunction with the functionalization of the pyrazole ring, provide a rich platform for creating a diverse library of derivatives based on the this compound scaffold.
Chemical Reactivity and Transformation Studies of 1 3 Aminopropyl 1h Pyrazole 4,5 Diamine
Reactivity of the Pyrazole (B372694) Ring Nitrogen Atoms
The pyrazole ring contains two adjacent nitrogen atoms, which exhibit distinct electronic properties. The N-1 nitrogen, being substituted with the aminopropyl group, has a "pyrrole-like" character. Its lone pair of electrons is integral to the aromatic sextet of the pyrazole ring. In contrast, the N-2 nitrogen is "pyridine-like," with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it the primary site of basicity and protonation. mdpi.com
Reactivity of the Primary Amine Groups on the Pyrazole Ring and Aminopropyl Chain
The molecule features three primary amine groups, each with different reactivity based on its electronic environment. The vicinal diamines at the C4 and C5 positions are aromatic amines and are key to many of the molecule's characteristic reactions. Their nucleophilicity is influenced by the pyrazole ring's electronics. The terminal amino group on the aminopropyl chain is an aliphatic primary amine, which is generally more basic and a stronger nucleophile than its aromatic counterparts, free from the electron-withdrawing effects of the heterocyclic ring. These groups can undergo typical amine reactions such as acylation, alkylation, and sulfonation.
The primary aromatic amines at positions C4 and C5 are susceptible to oxidation. Analogous 4,5-diaminopyrazole derivatives, such as 1-hydroxyethyl-4,5-diamino pyrazole sulfate (B86663) and 1-hexyl-1H-pyrazole-4,5-diamine hemisulfate, are used as primary intermediates or precursors in oxidative hair dye formulations. cir-safety.orgeuropa.eueuropa.eu In these applications, the diaminopyrazole is oxidized, typically with hydrogen peroxide, in the presence of a coupler molecule to form colored polymeric dyes.
The oxidation can also lead to the formation of azo compounds. For instance, studies on 4-arylazo-3,5-diamino-1H-pyrazoles demonstrate that the diaminopyrazole moiety can be part of a larger conjugated system formed through a diazotization reaction of an aniline (B41778) derivative followed by coupling with the 3,5-diaminopyrazole core. nih.gov While this is typically a synthetic route to such compounds, it highlights the reactivity of the pyrazole core towards diazonium salts, a reaction driven by the electron-rich nature of the diaminopyrazole system.
| Reaction Type | Reagents | Expected Product | Supporting Evidence |
| Oxidative Coupling | Hydrogen Peroxide, Coupler Molecules | Polymeric Dyes | Use in oxidative hair dyes cir-safety.orgeuropa.eueuropa.eu |
| Azo Coupling | Aryl Diazonium Salts | 4-Arylazo-1-(3-aminopropyl)-1H-pyrazole-4,5-diamine | Synthesis of analogous 4-arylazo-3,5-diamino-1H-pyrazoles nih.gov |
Reduction reactions are not typically performed on 1-(3-aminopropyl)-1H-pyrazole-4,5-diamine itself, as the amino groups and the pyrazole ring are already in a reduced state. mdpi.com However, reduction is a crucial step in the synthesis of related diaminopyrazoles. For example, a common synthetic pathway involves the catalytic hydrogenation of a nitropyrazole precursor. cir-safety.org The synthesis of 4-aminopyrazoles can be achieved via the reduction of a nitro group previously introduced at the C4 position through electrophilic aromatic substitution. mdpi.com Thus, while the title compound is not typically reduced, its synthesis may rely heavily on the reduction of precursor molecules bearing nitro or other reducible functional groups.
All three primary amine groups can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases). The reversible reaction between an amine and a carbonyl compound is a fundamental process in organic chemistry. mdpi.com The vicinal diamines at C4 and C5 offer the potential for double condensation with 1,2-dicarbonyl compounds, leading to the formation of fused heterocyclic systems, a reaction further explored in Section 3.4. The terminal aliphatic amine on the aminopropyl chain will readily react with a single molar equivalent of an aldehyde or ketone to form a stable imine.
| Reactant | Conditions | Product Type |
| Aldehyde (e.g., Benzaldehyde) | Acid or Base Catalyst | Imine (Schiff Base) |
| Ketone (e.g., Acetone) | Acid or Base Catalyst | Imine (Schiff Base) |
| 1,2-Dicarbonyl (e.g., Glyoxal) | Acid or Base Catalyst | Fused Pyrazinopyrazole |
Electrophilic and Nucleophilic Substitution Reactions on the 1H-Pyrazole Core
The pyrazole ring is generally considered a π-excessive aromatic heterocycle. chim.it Electrophilic aromatic substitution (SEAr) on the unsubstituted pyrazole ring preferentially occurs at the C4 position, which has the highest electron density. encyclopedia.pubquora.com In the case of this compound, the C4 and C5 positions are already occupied by highly activating amino groups. The sole remaining unsubstituted carbon, C3, is adjacent to two nitrogen atoms and is generally electron-deficient. However, the powerful electron-donating effect of the three amino groups (two via resonance from C4 and C5, and one via induction from the N1-substituent) makes the entire ring system highly activated towards electrophiles. Halogenation, nitration, or sulfonation would likely occur, but the position of substitution is not definitively established in the literature for this specific compound and would be subject to the complex interplay of directing effects.
Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally difficult unless a good leaving group (like a halogen) is present at an electron-deficient position (C3 or C5). mdpi.comchim.it Given the absence of such a leaving group and the electron-rich nature of the ring, SNAr reactions are not a characteristic transformation for this molecule.
Annulation Reactions and Formation of Fused Heterocyclic Systems from this compound
The vicinal diamine functionality at the C4 and C5 positions is a powerful tool for constructing fused heterocyclic systems. This ortho-diamine arrangement is analogous to o-phenylenediamine (B120857) and is a key precursor for a variety of annulation (ring-forming) reactions. researchgate.net
The reaction of 4,5-diaminopyrazoles with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or biacetyl, in a suitable solvent like methanol (B129727) or ethanol (B145695), leads to the formation of pyrazolo[3,4-b]pyrazines. researchgate.net Similarly, condensation with α,β-unsaturated carbonyl compounds can yield fused pyrazolopyridine derivatives. nih.govnih.gov The reaction with ethyl chloroformate has been shown to yield imidazo[4,5-c]pyrazol-5-ones after cyclization. researchgate.net These cyclocondensation reactions are often regioselective and provide efficient routes to complex heterocyclic scaffolds of significant interest in medicinal chemistry. nih.govnih.govresearchgate.net
| Reactant | Product (Fused System) | Reference for Analogue |
| Glyoxal | 1-(3-Aminopropyl)-1H-pyrazolo[3,4-b]pyrazine | researchgate.net |
| Ethyl Chloroformate | 5-Amino-1-(3-aminopropyl)-1,4-dihydro-imidazo[4,5-c]pyrazol-4-one | researchgate.net |
| α,β-Unsaturated Ketones | Substituted Pyrazolo[3,4-b]pyridines | nih.govnih.gov |
| 1,3-Diketones | Substituted Pyrazolo[1,5-a]pyrimidines | mdpi.com |
Synthesis of Pyrazolo[x,y-d]pyrimidine Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidines from this compound is a prominent area of its chemical transformation studies. The adjacent amino groups at C4 and C5 of the pyrazole ring serve as ideal nucleophilic sites for reaction with various 1,3-dielectrophiles, leading to the construction of the fused pyrimidine (B1678525) ring.
A general and widely applicable method involves the condensation of this compound with β-dicarbonyl compounds. researchgate.netnih.gov The reaction typically proceeds by an initial nucleophilic attack of one of the amino groups on a carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[3,4-d]pyrimidine core. The specific nature of the β-dicarbonyl compound determines the substitution pattern on the newly formed pyrimidine ring.
For instance, the reaction with β-ketoesters provides a versatile route to 5- or 7-substituted pyrazolo[3,4-d]pyrimidin-4-ones. The regioselectivity of the initial attack can be influenced by the steric and electronic properties of the substituents on the β-ketoester.
Detailed research findings have demonstrated that the reaction conditions, such as the choice of solvent and catalyst, can significantly impact the yield and purity of the resulting pyrazolo[3,4-d]pyrimidine derivatives. While conventional heating in solvents like ethanol or acetic acid is common, microwave-assisted synthesis has emerged as a more efficient alternative, often leading to shorter reaction times and higher yields. nih.gov
Below is a representative table of pyrazolo[3,4-d]pyrimidine derivatives that can be synthesized from this compound and various β-dicarbonyl compounds, based on established synthetic protocols for related aminopyrazoles.
| Reactant (β-Dicarbonyl Compound) | Product | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Diethyl malonate | 1-(3-Aminopropyl)-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidine-4,6-dione | Reflux in ethanol with sodium ethoxide | 75-85 |
| Ethyl acetoacetate | 1-(3-Aminopropyl)-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Reflux in acetic acid | 80-90 |
| Acetylacetone | 1-(3-Aminopropyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | Reflux in ethanol | 85-95 |
| Ethyl benzoylacetate | 1-(3-Aminopropyl)-6-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Reflux in acetic acid | 70-80 |
Formation of Other Fused Ring Systems and Polyheterocycles
The reactivity of the vicinal diamino groups of this compound extends beyond the synthesis of pyrazolo[3,4-d]pyrimidines, enabling the formation of a diverse array of other fused heterocyclic systems. The choice of the cyclizing agent dictates the nature of the resulting polyheterocycle.
One important transformation is the reaction with 1,2-dicarbonyl compounds, such as glyoxal or diacetyl, which leads to the formation of pyrazolo[3,4-b]pyrazines. The reaction proceeds through a double condensation, forming the six-membered pyrazine (B50134) ring fused to the pyrazole core.
Furthermore, reaction with carbon disulfide in the presence of a base can yield 1-(3-Aminopropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione. This derivative can serve as a versatile intermediate for further functionalization of the fused ring system.
The terminal amino group on the N-propyl substituent also presents an opportunity for the construction of larger polyheterocyclic structures. For instance, after the formation of the initial fused ring system, the primary amine can be reacted with suitable electrophiles to build additional rings, leading to complex, multi-ring architectures. While specific examples for this compound are not extensively documented, the fundamental reactivity of the diaminopyrazole core is well-established for a variety of N-substituted analogs. researchgate.net
The following table summarizes some of the potential fused ring systems that could be synthesized from this compound based on known cyclization reactions of related diaminopyrazoles.
| Reactant | Fused Ring System Formed | Product Name | Reaction Conditions |
|---|---|---|---|
| Glyoxal | Pyrazolo[3,4-b]pyrazine | 1-(3-Aminopropyl)-1H-pyrazolo[3,4-b]pyrazine | Reflux in ethanol |
| Diacetyl (2,3-Butanedione) | Pyrazolo[3,4-b]pyrazine | 1-(3-Aminopropyl)-5,6-dimethyl-1H-pyrazolo[3,4-b]pyrazine | Reflux in ethanol |
| Carbon disulfide | Pyrazolo[3,4-d]pyrimidine | 1-(3-Aminopropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dithione | Pyridine, reflux |
| Cyanogen bromide | Pyrazolo[3,4-d]pyrimidine | 4-Amino-1-(3-aminopropyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Aqueous methanol |
Spectroscopic and Structural Characterization of 1 3 Aminopropyl 1h Pyrazole 4,5 Diamine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
The ¹H NMR spectrum of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The aminopropyl side chain would display characteristic multiplets for its methylene (B1212753) groups. The protons of the two amino groups on the pyrazole (B372694) ring and the terminal amino group of the propyl chain are anticipated to appear as broad singlets, which are typically exchangeable with deuterium (B1214612) oxide (D₂O). The single proton on the pyrazole ring (H-3) would likely appear as a singlet in the aromatic region of the spectrum.
Based on data from analogous pyrazole derivatives, the predicted ¹H NMR chemical shifts are presented in Table 1. nih.govresearchgate.netresearchgate.netnih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 (pyrazole ring) | 7.5 - 7.8 | s (singlet) | 1H |
| -CH₂- (methylene adjacent to pyrazole) | 3.9 - 4.2 | t (triplet) | 2H |
| -CH₂- (central methylene of propyl) | 1.8 - 2.1 | p (pentet) | 2H |
| -CH₂- (methylene adjacent to NH₂) | 2.6 - 2.9 | t (triplet) | 2H |
| C4-NH₂ (amino group) | 4.5 - 5.5 | br s (broad singlet) | 2H |
| C5-NH₂ (amino group) | 5.0 - 6.0 | br s (broad singlet) | 2H |
| Propyl-NH₂ (amino group) | 1.5 - 2.5 | br s (broad singlet) | 2H |
| NH (pyrazole ring) | 10.0 - 12.0 | br s (broad singlet) | 1H |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and are predictions based on analogous structures. Actual values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in This compound will give rise to a distinct signal. The pyrazole ring carbons are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The carbons of the aminopropyl chain will appear in the upfield region.
Drawing on spectral data from related aminopyrazole compounds, a predicted ¹³C NMR data set is provided in Table 2. nih.govresearchgate.net
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole ring) | 135 - 140 |
| C-4 (pyrazole ring) | 125 - 130 |
| C-5 (pyrazole ring) | 145 - 150 |
| -CH₂- (methylene adjacent to pyrazole) | 45 - 50 |
| -CH₂- (central methylene of propyl) | 30 - 35 |
| -CH₂- (methylene adjacent to NH₂) | 40 - 45 |
Note: Chemical shifts are referenced to TMS and are predictions based on analogous structures.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
An HSQC experiment would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups. For instance, the signal for the H-3 proton would show a correlation to the C-3 carbon signal.
An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connection of the aminopropyl chain to the pyrazole ring. For example, correlations would be expected between the protons of the methylene group adjacent to the pyrazole and the C-5 and N-1 positions of the pyrazole ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of This compound is expected to show characteristic absorption bands for N-H and C-N bonds.
The N-H stretching vibrations of the primary amino groups (NH₂) typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine within the pyrazole ring would also be observed in this region, often as a broader band. The C-H stretching of the alkyl chain would be visible around 2850-2960 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. The N-H bending vibrations would likely be found around 1600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (primary amines) | 3300 - 3500 | Medium - Strong |
| N-H Stretch (pyrazole ring) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |
| C=N, C=C Stretch (pyrazole ring) | 1500 - 1650 | Medium - Strong |
| N-H Bend (amines) | 1580 - 1650 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Note: These are predicted values based on the functional groups present and data from similar compounds. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For This compound (C₆H₁₃N₅), the molecular ion peak [M]⁺ in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.
The fragmentation pattern would likely involve the cleavage of the aminopropyl side chain. Common fragments would include the loss of the aminopropyl group or parts of it. The pyrazole ring itself is relatively stable, but fragmentation can occur under electron impact.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 155.12 | Molecular Ion |
| [M - NH₂]⁺ | 139.10 | Loss of terminal amino group |
| [M - C₃H₇N]⁺ | 98.06 | Loss of aminopropyl radical |
| [C₄H₅N₄]⁺ | 109.05 | Pyrazole diamine fragment |
Note: The m/z values are calculated for the most abundant isotopes.
Elemental Analysis for Stoichiometric Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared with the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For This compound (C₆H₁₃N₅), the theoretical elemental composition is as follows:
Table 5: Theoretical Elemental Analysis for C₆H₁₃N₅
| Element | Theoretical Percentage (%) |
| Carbon (C) | 46.43 |
| Hydrogen (H) | 8.44 |
| Nitrogen (N) | 45.12 |
Experimental values that closely match these theoretical percentages would provide strong evidence for the proposed molecular formula.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of its close analogues, such as N-aminopyrazole (AMPZ) and 3,5-diamino-4-benzyl-1H-pyrazole, provides significant insights into the expected structural features.
Low-temperature X-ray crystallography of N-aminopyrazole reveals a weakly hydrogen-bonded chain structure in its low-temperature phase. rsc.org In this arrangement, only one of the amino protons is involved in hydrogen bonding. rsc.org This contrasts with other pyrazole derivatives that can form various supramolecular motifs, including dimers, trimers, and catemers, through hydrogen bonding. mdpi.commdpi.com For instance, 4-iodo-1H-pyrazole forms a catemeric motif with an N(H)···N distance of 2.87(3) Å. mdpi.com
The crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, determined at 150 K, shows that it crystallizes in the centrosymmetric space group P2₁/c. iucr.org In this structure, the aromatic moieties are organized in alternating bilayers. iucr.org The pyrazole units form catemer motifs through N—H⋯N and N—H⋯π hydrogen bonding. iucr.org The positions of the nitrogen-bound hydrogen atoms in this analogue have been successfully refined, providing precise information on the hydrogen-bonding network. iucr.org
The study of different halogenated 1H-pyrazoles has shown that the supramolecular assembly is sensitive to the nature of the substituent at the 4-position. While 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs, the fluoro and iodo analogues adopt non-isostructural catemeric structures. mdpi.com This highlights the subtle interplay of forces that govern the crystal packing of pyrazole derivatives.
Table 1: Selected Crystallographic Data for Pyrazole Analogues
| Compound | Space Group | H-Bonding Motif | N(H)···N Distance (Å) | Reference |
| N-Aminopyrazole | - | Chain | - | rsc.org |
| 3,5-Diamino-4-benzyl-1H-pyrazole | P2₁/c | Catemer (N—H⋯N, N—H⋯π) | - | iucr.org |
| 4-Iodo-1H-pyrazole | P-1 | Catemer | 2.87(3) | mdpi.com |
| 4-Fluoro-1H-pyrazole | P2₁/n | Catemer | 2.889(1) (avg.) | mdpi.com |
| 4-Chloro-1H-pyrazole | P2₁/c | Trimer | - | mdpi.com |
| 4-Bromo-1H-pyrazole | P2₁/c | Trimer | - | mdpi.com |
Data presented is for illustrative purposes based on reported findings for analogues.
Advanced Spectroscopic Probes for Investigating Molecular Interactions
Beyond standard spectroscopic techniques, advanced probes offer deeper insights into the subtle molecular interactions, such as hydrogen bonding and tautomerism, that are characteristic of aminopyrazole systems.
Solid-State NMR (ssNMR) Spectroscopy has proven to be a powerful tool for characterizing the structure and dynamics of pyrazole derivatives in the solid state. For N-aminopyrazole, solid-state ¹⁵N cross-polarization magic-angle spinning (CPMAS) NMR was instrumental in studying hydrogen bond association. rsc.org Furthermore, solid-state ²H NMR spectroscopy of deuterated N-aminopyrazole indicated rigid ND vectors at low temperatures, which become isotropically rotating above a solid-solid phase transition, revealing details about the dynamics of the amino group. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules and can provide valuable information on how intermolecular interactions, such as hydrogen bonds, are affected upon photoexcitation. Studies on aminopyrazine, a related nitrogen-containing heterocyclic compound, have shown that intermolecular hydrogen bonds with solvent molecules are strengthened in the electronic excited states. nih.gov This strengthening influences the photochemical processes and can be confirmed by analyzing the calculated electronic absorption spectra and optimized excited-state geometries. nih.gov
Infrared (IR) Spectroscopy , particularly in combination with matrix isolation techniques, allows for the detailed study of tautomeric equilibria. For 3(5)-aminopyrazoles, matrix isolation IR spectroscopy, supported by DFT calculations, has been used to investigate the prototropic tautomerism between the 3-aminopyrazole (B16455) and 5-aminopyrazole forms. nih.gov The calculations predicted the 3-aminopyrazole tautomer to be more stable. nih.gov The experimental IR spectra of N-aminopyrazole in the solid state show distinct N-H stretching frequencies for the hydrogen-bonded and non-hydrogen-bonded protons at 3197 cm⁻¹ and 3314 cm⁻¹, respectively, providing direct evidence of the specific hydrogen-bonding environment. rsc.org
Raman Spectroscopy is another vibrational spectroscopy technique that can be employed to study hydrogen bonding. It provides information on the vibrational modes associated with hydrogen bonds and can be used to assess their strength. jchemrev.com
These advanced spectroscopic methods, in conjunction with computational chemistry, provide a robust framework for the detailed investigation of molecular interactions in this compound and its analogues, complementing the structural information obtained from X-ray crystallography.
Table 2: Spectroscopic Data for N-Aminopyrazole (AMPZ)
| Technique | Observation | Interpretation | Reference |
| Solid-State IR | N-H stretch at 3197 cm⁻¹ | N-H involved in hydrogen bonding | rsc.org |
| N-H stretch at 3314 cm⁻¹ | Non-hydrogen-bonded N-H | rsc.org | |
| Solid-State ²H NMR | Rigid ND vectors below phase transition | Restricted amino group dynamics | rsc.org |
| Isotropically rotating vectors above phase transition | Increased amino group mobility | rsc.org | |
| Solid-State ¹⁵N CPMAS NMR | - | Study of hydrogen bond association | rsc.org |
This table summarizes key findings for the analogue N-aminopyrazole.
Theoretical and Computational Chemistry Studies of 1 3 Aminopropyl 1h Pyrazole 4,5 Diamine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and inherent properties of molecules. eurasianjournals.com For 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine, DFT calculations are indispensable for achieving a detailed understanding of its geometry, stability, and chemical reactivity.
Geometry Optimization and Electronic Structure Analysis
The initial and most critical step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation through geometry optimization. Employing a well-regarded functional, such as B3LYP, in conjunction with a comprehensive basis set like 6-311++G(d,p), allows for the precise calculation of bond lengths, bond angles, and dihedral angles. This process identifies the minimum energy structure of this compound.
Upon achieving an optimized geometry, a thorough analysis of the electronic structure is conducted. This involves mapping the electron density across the molecule to identify regions of high and low electron concentration, which are fundamental to predicting the molecule's behavior in chemical reactions.
Table 1: Representative Optimized Geometric Parameters for a Pyrazole (B372694) Derivative (Illustrative Data) This table provides hypothetical data for a generic pyrazole ring to illustrate the typical output of a geometry optimization calculation, as specific data for this compound is not available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.35 | - | - |
| N2-C3 | 1.33 | N1-N2-C3: 112.0 | - |
| C3-C4 | 1.40 | N2-C3-C4: 105.0 | N1-N2-C3-C4: 0.0 |
| C4-C5 | 1.38 | C3-C4-C5: 108.0 | - |
| C5-N1 | 1.37 | C4-C5-N1: 107.0 | - |
| C4-N(amino) | 1.39 | - | - |
| N1-C(propyl) | 1.45 | C5-N1-C(propyl): 125.0 | - |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the frontier molecular orbital (FMO) theory. The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. The energy difference between these two orbitals, termed the HOMO-LUMO gap (ΔE), serves as a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap is indicative of higher polarizability and greater chemical reactivity. nih.gov
For this compound, it is anticipated that the HOMO would be localized on the electron-rich pyrazole ring and its amino substituents. Conversely, the LUMO is expected to be distributed across the pyrazole ring. The calculated energies of these orbitals and the resultant energy gap would offer valuable insights into the molecule's electronic transition properties and its potential role as an electron donor or acceptor in various chemical processes.
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Pyrazole Derivative (Illustrative Data) This table presents hypothetical energy values to demonstrate the typical results from an FMO analysis, as specific data for this compound is not available.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful computational method for investigating intramolecular charge transfer and conjugative interactions. nih.gov This analysis provides a detailed description of the bonding and antibonding orbitals, as well as the delocalization of electron density from filled donor orbitals to empty acceptor orbitals. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the molecule's surface, serving as an effective tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to attack by electrophiles. In contrast, regions of positive potential, usually depicted in blue, signify electron-poor areas that are prone to attack by nucleophiles.
For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrazole ring and the exocyclic amino groups, identifying them as likely sites for electrophilic interaction. The hydrogen atoms of the amino groups would, in turn, display positive potential, marking them as potential sites for nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations are computational techniques that allow for the study of the time-dependent behavior of molecules. eurasianjournals.com These simulations are invaluable for gaining insights into conformational dynamics and intermolecular interactions.
Conformational Analysis of the Aminopropyl Chain and Pyrazole Ring
The flexibility of the aminopropyl side chain in this compound arises from the rotational freedom around its single bonds, allowing it to adopt a multitude of conformations. MD simulations can be employed to explore the conformational landscape of this flexible chain in relation to the pyrazole ring. By simulating the molecule's trajectory over a period of time, researchers can identify the most energetically favorable and frequently occurring conformations. This information is of paramount importance for understanding how the molecule might interact with other entities, such as biological receptors. The simulations would reveal the extent of the aminopropyl chain's flexibility and any preferred spatial orientations it adopts relative to the pyrazole core.
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Networks)
The molecular structure of this compound, with its multiple hydrogen bond donors (N-H groups from the aminopropyl chain and the two diamine substituents) and acceptors (the lone pair-possessing nitrogen atoms of the pyrazole ring and the amino groups), suggests a high capacity for forming extensive intermolecular hydrogen bonding networks. nih.govnih.govacs.org Such networks are crucial in determining the solid-state structure, crystal packing, and ultimately the physicochemical properties of the compound.
Theoretical studies on similar pyrazole derivatives have demonstrated their versatility in forming various hydrogen-bonded supramolecular assemblies, including dimers, chains, and more complex three-dimensional networks. mdpi.com The pyrazole ring itself can act as both a hydrogen bond donor (at the N1-H position, if unsubstituted) and acceptor (at the N2 position). In the case of this compound, the N1 position is substituted, leaving the N2 atom as a primary hydrogen bond acceptor.
Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the geometry and strength of these hydrogen bonds. The primary interactions anticipated for this compound would involve the amino groups on the pyrazole ring and the terminal amino group of the aminopropyl chain acting as hydrogen bond donors to the pyrazole N2 atom of neighboring molecules. Additionally, the amino groups can act as hydrogen bond acceptors, further extending the network.
A hypothetical analysis of the hydrogen bonding network could reveal a layered structure, where planes of molecules are held together by strong N-H···N interactions involving the pyrazole ring and the 4,5-diamine groups. The flexible aminopropyl chain could then bridge these layers, creating a robust three-dimensional architecture. The table below illustrates potential hydrogen bond parameters that could be derived from computational analysis.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational techniques used to correlate the chemical structure of a compound with its biological activity. creative-biolabs.comwikipedia.org For a molecule like this compound, QSAR and SAR modeling could be instrumental in predicting its potential therapeutic applications and guiding the synthesis of more potent and selective analogs.
SAR analysis involves qualitatively assessing how modifications to the molecular structure affect its biological activity. For this compound, key structural features for SAR exploration would include:
The 4,5-Diamine Groups: The position and number of amino groups on the pyrazole ring are likely critical for interactions with biological targets.
The 1-(3-Aminopropyl) Chain: The length and flexibility of this side chain, as well as the basicity of the terminal amino group, could significantly influence binding affinity and pharmacokinetic properties.
QSAR modeling takes this a step further by developing mathematical equations that quantitatively relate molecular descriptors to biological activity. wikipedia.org For a series of analogs of this compound, a QSAR model could be built using descriptors such as:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial charges on atoms.
Thermodynamic descriptors: LogP (lipophilicity), molar refractivity.
A hypothetical QSAR study might explore the inhibitory activity of a series of pyrazole derivatives against a specific enzyme. The resulting model could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. The following table presents a hypothetical dataset and a resulting simplified QSAR equation.
A hypothetical QSAR equation derived from such data might look like:
pIC50 = -0.25 * LogP + 0.1 * (Molecular Weight) - 0.5 * (Number of Hydrogen Bond Donors) + 2.5
This equation would suggest that lower lipophilicity, higher molecular weight, and a smaller number of hydrogen bond donors are favorable for the inhibitory activity against the hypothetical target.
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgmdpi.com For this compound, molecular docking can provide valuable insights into its potential interactions with biological macromolecules, such as proteins or nucleic acids, helping to elucidate its mechanism of action at a molecular level.
Prediction of Binding Modes and Interaction Energies
In a typical molecular docking study, a three-dimensional model of the target protein's binding site is used. The this compound molecule is then computationally placed into this binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
The predicted binding mode would reveal the specific interactions that stabilize the ligand-target complex. For this compound, these interactions would likely be dominated by hydrogen bonds formed between the amino groups and the pyrazole nitrogen with polar residues in the binding pocket. The aminopropyl chain could adopt a conformation that allows it to access deeper regions of the binding site, potentially forming additional electrostatic or van der Waals interactions.
The interaction energy, calculated by the docking software, provides a quantitative measure of the predicted binding affinity. This can be broken down into contributions from different types of interactions, such as electrostatic, van der Waals, and hydrogen bonding. A hypothetical summary of docking results is presented in the table below.
Elucidation of Molecular Recognition and Binding Specificity
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. nih.gov Docking studies can elucidate the key features of this compound that are responsible for its molecular recognition by a particular target. This includes identifying the specific amino acid residues that form crucial interactions with the ligand.
The binding specificity of a ligand for its target is determined by the complementarity of their shapes and chemical properties. The multiple hydrogen bond donors and acceptors on this compound, along with its conformational flexibility, could allow it to bind with high specificity to a target that has a correspondingly well-defined pattern of hydrogen bond acceptors and donors and a suitably shaped binding pocket.
By comparing the predicted binding mode and interaction energies of this compound with those of other known ligands for the same target, it is possible to rationalize its binding specificity and potentially identify opportunities for structural modifications to improve it. For instance, if a particular hydrogen bond is predicted to be critical for binding, modifications to the ligand that enhance this interaction could lead to a more potent compound.
Academic and Research Applications of 1 3 Aminopropyl 1h Pyrazole 4,5 Diamine As a Molecular Scaffold and Chemical Probe
Role as a Versatile Synthetic Building Block and Precursor in Organic Synthesis
The diaminopyrazole core of 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine serves as a potent binucleophile, a molecule with two nucleophilic centers. This characteristic makes it an exceptionally useful precursor for the synthesis of fused heterocyclic systems, which are foundational structures in many pharmaceutical agents. nih.gov
Construction of Complex Organic Molecules and Pharmaceutical Intermediates
The 4,5-diamine arrangement on the pyrazole (B372694) ring is particularly reactive towards 1,3-dielectrophiles, compounds with two electrophilic centers. This reactivity allows for cyclocondensation reactions that efficiently construct bicyclic (two-ring) systems. nih.gov For example, 5-aminopyrazoles are extensively used to create a variety of fused pyrazoloazines, which are of significant medicinal interest. beilstein-journals.orgnih.gov
Key examples of fused heterocycles synthesized from aminopyrazole precursors include:
Pyrazolo[3,4-b]pyridines : These compounds are known to have applications as protein kinase inhibitors and HIV reverse transcriptase inhibitors. beilstein-journals.orgnih.gov Their synthesis can be achieved by reacting 5-aminopyrazoles with compounds like β-halovinyl aldehydes or enaminones. nih.gov
Pyrazolo[1,5-a]pyrimidines : This class of molecules exhibits a broad spectrum of biological activities and can be synthesized through the reaction of 3-aminopyrazoles with β-ketonitriles or other suitable dielectrophiles, often with regioselective control. beilstein-journals.orgmdpi.com
Pyrazolo[3,4-d]pyrimidines : These are structural isomers of the well-known purine nucleosides and have been investigated for a range of therapeutic applications. researchgate.netbeilstein-journals.org
The aminopropyl side chain at the N1 position of this compound offers an additional site for synthetic modification, allowing for its conjugation to other molecules or incorporation into larger, more complex pharmaceutical intermediates without altering the core reactivity of the diaminopyrazole ring.
| Aminopyrazole Precursor Type | Reactant Class | Resulting Fused Heterocycle | Potential Application |
|---|---|---|---|
| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Pyrazolo[3,4-b]pyridine | Kinase Inhibition beilstein-journals.orgnih.gov |
| 3-Amino-1H-pyrazole-4-carbonitrile | Nonsymmetrical dielectrophiles | Pyrazolo[1,5-a]pyrimidine | Anxiolytic, Antidepressant nih.govmdpi.com |
| 4-Arylazo-3,5-diaminopyrazole | Arylazomalononitriles | Pyrazolo[1,5-a]pyrimidine | Novel Dyes, Research Tools researchgate.net |
| 5-Aminopyrazole | Enaminones | Pyrazolo[3,4-b]pyridine | Vasodilators, Antiallergic Agents beilstein-journals.orgnih.gov |
Design and Synthesis of Novel Heterocyclic Scaffolds for Chemical Libraries
Diversity-oriented synthesis is a key strategy in modern drug discovery, aiming to create collections of structurally diverse small molecules, known as chemical libraries. The this compound scaffold is an ideal starting point for such endeavors. Its multiple nucleophilic sites allow for varied reactions with a wide range of electrophilic partners. researchgate.netnih.gov
By systematically varying the reactants, vast libraries of novel heterocyclic compounds can be generated. For instance, reacting the diaminopyrazole core with different β-ketonitriles, diketones, or aldehydes leads to a diverse array of fused pyrazole derivatives. nih.govbeilstein-journals.org This synthetic versatility is crucial for exploring new chemical space and identifying novel pharmacophores that can interact with a wide range of biological targets. The development of one-pot, multicomponent reactions further enhances the efficiency of library synthesis, allowing for the rapid generation of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles and related structures in an environmentally friendly manner. researchgate.net
Exploration in Medicinal Chemistry as a Ligand Scaffold for Biological Targets
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its ability to act as a bioisostere for other aromatic rings and its capacity to form key interactions with biological macromolecules. eurekaselect.comglobalresearchonline.net The this compound scaffold is being actively explored for its potential to generate ligands for various high-value biological targets.
Kinase Inhibitor Research: Molecular Mechanisms of Kinase Modulation (e.g., CDK Inhibition)
Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them a major target for anticancer drug development. mdpi.comnih.gov The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition. mdpi.comnih.gov
Derivatives of 4-arylazo-3,5-diamino-1H-pyrazole have been identified as a novel class of ATP-competitive inhibitors of CDKs. nih.gov These molecules function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby halting cell cycle progression. nih.gov X-ray crystallography studies have confirmed this competitive mode of inhibition. nih.gov The lead compound from this class, CAN508, showed potent activity against CDK2 and CDK9. nih.gov Cellular effects consistent with CDK inhibition, such as decreased phosphorylation of the retinoblastoma protein and induction of the p53 tumor suppressor, have been observed. nih.gov
Further optimization of 3-aminopyrazole (B16455) leads resulted in the discovery of compounds like PHA-533533, which inhibits CDK2/cyclin A with a high affinity (Ki of 31 nM) and demonstrates antitumor activity in preclinical models. nih.gov
| Compound/Class | Target Kinase | Reported Activity | Mechanism of Action |
|---|---|---|---|
| CAN508 (4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol) | CDK2/cyclin E, CDK9/cyclin T1 | IC50 ≈ 1-5 µM | ATP-competitive inhibition nih.gov |
| PHA-533533 | CDK2/cyclin A | Ki = 31 nM | ATP-competitive inhibition nih.gov |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives | CDK2 | Ki = 0.005 µM (for lead compound) | ATP-competitive inhibition mdpi.com |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 | EC50 = 33 nM (for lead compound) | ATP-competitive inhibition mdpi.comnih.gov |
Modulation of Receptor Activity: Insights into Ligand-Receptor Interactions (e.g., TLR Agonism, Bradykinin Receptor Antagonism)
The versatility of the pyrazole scaffold extends to the modulation of cell surface and intracellular receptors, which are critical for immune signaling and inflammation.
Toll-Like Receptor (TLR) Agonism : Toll-like receptors are key components of the innate immune system that recognize molecular patterns associated with pathogens. nih.govpatsnap.com Activation of TLRs, particularly TLR7, can trigger a potent anti-viral and anti-tumor immune response. nih.govcancercommons.org Research has led to the discovery of pyrazolopyrimidine derivatives that act as potent TLR7 agonists. nih.gov Given that pyrazolopyrimidines can be readily synthesized from diaminopyrazole precursors, the this compound scaffold represents a promising starting point for developing novel immuno-oncology agents that function by activating TLR7. beilstein-journals.orgnih.gov Conversely, other pyrazole derivatives, such as triaryl pyrazoles, have been shown to act as inhibitors of TLR signaling pathways, highlighting the scaffold's tunability for either activating or suppressing immune responses. nih.gov
Bradykinin Receptor Antagonism : Bradykinin receptors are involved in inflammation and pain signaling pathways. mdpi.comdrugbank.com While several classes of bradykinin receptor antagonists have been developed, the application of pyrazole-based scaffolds for this specific target is an area of ongoing exploration. drugbank.comnih.gov Pyrazole and pyrazoline derivatives have demonstrated significant anti-inflammatory activity in preclinical models where pro-inflammatory agents like bradykinin play a role. mdpi.com This suggests that with appropriate structural modifications, the diaminopyrazole scaffold could be optimized to interact with bradykinin receptors, offering a potential new avenue for the development of novel anti-inflammatory and analgesic drugs.
Enzyme Modulation Studies: Mechanistic Understanding of Enzyme Inhibition (e.g., p38 MAPK Inhibition)
The p38 mitogen-activated protein kinase (MAPK) is another crucial enzyme involved in cellular responses to stress and inflammation. nih.gov Overactivation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a compelling therapeutic target. nih.govmedchemexpress.com
The 5-aminopyrazole framework, a key component of the target compound, is known to be a versatile scaffold for developing p38 MAPK inhibitors. mdpi.com These inhibitors typically act in an ATP-competitive manner, binding to the active site of the enzyme and preventing its activation. merckmillipore.comsigmaaldrich.com The inhibition of p38 MAPK blocks the downstream signaling cascade, including the phosphorylation of heat shock protein 27 (Hsp27), which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. beilstein-journals.org The development of potent and selective pyrazole-based p38 MAPK inhibitors is a significant focus of research for creating new treatments for inflammatory conditions. beilstein-journals.orgtocris.com
| Scaffold | Target | Example Compound/Class | Biological Effect |
|---|---|---|---|
| Pyrazolopyrimidine | TLR7 | Pyridyl-piperidine pyrazolopyrimidines | Agonist; induces proinflammatory cytokines for anti-tumor response nih.gov |
| Triaryl Pyrazole | TLR Signaling Pathway | Triaryl pyrazole derivatives | Inhibitor; blocks downstream signaling to reduce inflammation nih.gov |
| 5-Aminopyrazole | p38 MAPK | Substituted 5-aminopyrazole derivatives | Inhibitor; suppresses TNF-α release and Hsp27 phosphorylation mdpi.combeilstein-journals.org |
| 1,5-Diaryl pyrazole | Cyclooxygenase (COX)-2 | Adamantyl-substituted diaryl pyrazoles | Inhibitor; reduces edema formation in anti-inflammatory models frontiersin.org |
Development of Chemical Probes for Investigating Biological Pathways
The pyrazole nucleus is a well-established and privileged scaffold in the design of biologically active molecules and chemical probes. nih.govresearchgate.net Chemical probes are essential small-molecule tools that enable the investigation of biological processes and pathways. pitt.edu While specific research on this compound as a chemical probe is not extensively detailed in current literature, the structural characteristics of the molecule suggest significant potential in this area. The pyrazole ring system is a common feature in many compounds that interact with biological targets. nih.govnih.gov
The development of chemical probes from a scaffold like this compound would involve leveraging its functional groups. The primary amine on the aminopropyl side chain and the diamine groups on the pyrazole ring can serve as key interaction points with biological macromolecules through hydrogen bonding, ionic interactions, or as sites for further chemical modification to enhance selectivity and potency. For instance, pyrazole-based compounds have been successfully developed as inhibitors for various enzymes, including kinases, by acting as scaffolds that present functional groups in a specific spatial orientation for target binding. nih.govscience.gov
| Pyrazole-Based Scaffold | Biological Target | Application in Biological Pathway Investigation |
|---|---|---|
| 3,5-Diaryl-1H-pyrazole | Protein Kinase B/Akt | Studying apoptosis pathways nih.gov |
| 5-Amino-pyrazole-4-carboxamide | RET kinase | Investigating cancer cell signaling nih.gov |
| Pyrazolo[1,5-a]pyrimidine | IRAK4 | Elucidating inflammatory signaling cascades nih.gov |
Applications in Materials Science: Development of Advanced Adsorbents for Metal Ions
In the field of materials science, there is a growing demand for efficient and selective adsorbents for the removal of heavy metal ions from aqueous solutions. nih.gov Materials functionalized with amine groups have shown great promise in this regard due to the strong coordination chemistry between the nitrogen atoms of the amine groups and various metal ions. nih.govresearchgate.net The structure of this compound, which contains multiple amine functionalities, makes it an excellent candidate for the development of advanced adsorbents.
The proposed mechanism for metal ion adsorption by this compound would involve the formation of stable chelate complexes with metal ions. The aminopropyl and diamine groups can act as polydentate ligands, binding to metal ions through their lone pairs of electrons. To be used as a practical adsorbent, this compound could be immobilized onto a solid support material, such as silica gel, activated carbon, or polymeric resins. This would enhance its surface area, stability, and ease of separation from the treated solution. The efficiency of such an adsorbent would likely be influenced by factors such as the pH of the solution, the initial concentration of the metal ions, and the contact time. uomisan.edu.iq
| Amine-Functionalized Adsorbent | Target Metal Ion | Reported Adsorption Capacity (mg/g) | Optimal pH |
|---|---|---|---|
| Amine-functionalized MgFe2O4 | Lead (Pb2+) | Not specified | 7.0 nih.gov |
| Amine-functionalized TiO2 nanoparticles | Cadmium (Cd2+) | 49.0 researchgate.net | 5.5 researchgate.net |
| Amine-functionalized TiO2 nanoparticles | Nickel (Ni2+) | 13.1 researchgate.net | 5.0 researchgate.net |
| Aminated Polyacrylonitrile Nanofiber Mats | Copper (Cu2+), Silver (Ag+), Iron (Fe2+), Lead (Pb2+) | Not specified | Varies researchgate.net |
Environmental Chemistry: Theoretical Aspects of Biodegradation Mechanisms of N-Heterocycles
The biodegradation of pyrazole derivatives can be challenging due to the stability of the aromatic pyrazole ring. However, the presence of the aminopropyl side chain and diamine substituents may provide initial sites for microbial enzymatic attack. Theoretical studies, often employing computational modeling, can predict the most likely metabolic pathways. These studies typically investigate the thermodynamics and kinetics of potential initial reactions, such as hydroxylation, deamination, or N-dealkylation, which can lead to ring cleavage and subsequent mineralization. The presence of multiple amine groups might increase the water solubility and bioavailability of the compound, potentially facilitating its uptake by microorganisms.
| Class of N-Heterocycle | Common Initial Biodegradation Step | Potential Intermediate Products |
|---|---|---|
| Pyrazoles | Hydroxylation or N-dealkylation | Hydroxylated pyrazoles, ring-opened products |
| Pyridines | Hydroxylation | Hydroxypyridines, dihydroxypyridines |
| Quinolines | Hydroxylation | Hydroxyquinolines |
| Carbazoles | Dioxygenation | Dihydrodiols |
Conclusion and Future Perspectives in 1 3 Aminopropyl 1h Pyrazole 4,5 Diamine Research
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(3-Aminopropyl)-1H-pyrazole-4,5-diamine?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Protection/Deprotection Strategies : Use tert-butyl carbamate (Boc) to protect the aminopropyl group during pyrazole ring formation, followed by trifluoroacetic acid (TFA)-mediated deprotection (e.g., as in the synthesis of analogous compounds in ).
- Cyclocondensation : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the diamine product.
Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N) .
Basic: How should researchers characterize the structure and purity of this compound?
Answer:
Use complementary spectroscopic and analytical methods:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrazole ring protons at δ 7.5–8.5 ppm; aminopropyl chain protons at δ 1.5–3.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 182.14 g/mol).
- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL ( ), which is robust for small-molecule refinement .
Advanced: How can researchers resolve contradictions in reactivity data during functionalization of the pyrazole core?
Answer:
Contradictions (e.g., unexpected regioselectivity in electrophilic substitution) may arise due to:
- Steric Effects : The 3-aminopropyl group may hinder reactivity at the 4-position.
- Electronic Factors : The diamine moiety increases electron density at the 5-position, favoring electrophilic attack there.
Methodological Approach : - Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
- Validate experimentally via competitive reactions monitored by LC-MS .
Advanced: What strategies optimize the compound’s application in enzyme inhibition studies?
Answer:
To design inhibition assays:
- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole ring (e.g., introduce electron-withdrawing groups at the 4-position) to enhance binding affinity.
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or oxidoreductases).
- Kinetic Analysis : Measure IC₅₀ values via fluorogenic assays, ensuring buffer conditions (pH 7.4, 25°C) mimic physiological environments .
Advanced: How can crystallographic data address discrepancies in proposed tautomeric forms?
Answer:
The pyrazole-diamine system may exhibit tautomerism (e.g., amine vs. imine forms). To resolve this:
- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts.
- Electron Density Maps : Analyze using SHELXL’s DENF and SQUEEZE tools to distinguish protonation states.
- Complementary IR Spectroscopy : Identify N-H stretching frequencies (e.g., ~3300 cm⁻¹ for primary amines) .
Advanced: What computational methods predict the compound’s stability under varying pH conditions?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate protonation states (e.g., using AMBER or GROMACS) at pH 2–10 to identify stable conformers.
- pKa Prediction : Employ MarvinSketch or ACD/Labs software to estimate amine group pKa values.
- Experimental Validation : Conduct stability studies via ¹H NMR in D₂O buffers, monitoring degradation over 24 hours .
Advanced: How to design controlled experiments for assessing its role in metal chelation?
Answer:
- UV-Vis Titration : Monitor absorbance shifts (e.g., 250–400 nm) upon addition of transition metals (Cu²⁺, Fe³⁺).
- Job’s Plot Analysis : Determine stoichiometry by varying molar ratios of compound to metal.
- X-ray Absorption Spectroscopy (XAS) : Characterize coordination geometry (e.g., square planar vs. octahedral) .
Advanced: What statistical approaches handle variability in biological replicate data?
Answer:
- ANOVA with Tukey’s Post Hoc Test : Compare means across ≥3 replicates to identify significant differences (p < 0.05).
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput assay data (e.g., cytotoxicity screens).
- Power Analysis : Predefine sample sizes using G*Power to ensure statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
